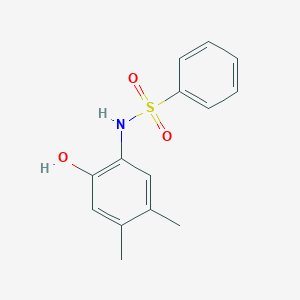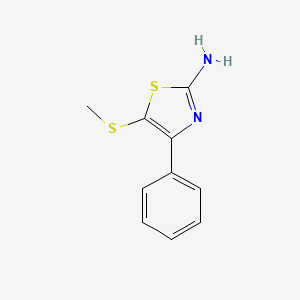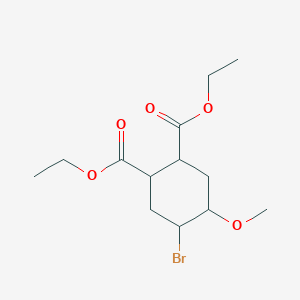
7-Acetyl-9H-fluorene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Acetyl-9H-fluorene-2-carboxylic acid is an organic compound with the molecular formula C16H12O3 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features both an acetyl group and a carboxylic acid group attached to the fluorene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-acetyl-9H-fluorene-2-carboxylic acid typically involves the acetylation of 9H-fluorene-2-carboxylic acid. One common method is the Friedel-Crafts acylation reaction, where 9H-fluorene-2-carboxylic acid is treated with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions
7-Acetyl-9H-fluorene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Products may include this compound derivatives with additional oxygen-containing functional groups.
Reduction: Products may include alcohols or other reduced forms of the acetyl group.
Substitution: Substituted derivatives of this compound with various functional groups.
科学的研究の応用
7-Acetyl-9H-fluorene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies of molecular interactions and biological pathways.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 7-acetyl-9H-fluorene-2-carboxylic acid depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways and produce specific effects. The acetyl and carboxylic acid groups play key roles in these interactions, influencing the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
9H-Fluorene-2-carboxylic acid: Lacks the acetyl group, making it less reactive in certain chemical reactions.
9H-Fluorene-9-carboxylic acid: Differently substituted, leading to variations in chemical properties and applications.
9-Fluorenone-2-carboxylic acid:
Uniqueness
7-Acetyl-9H-fluorene-2-carboxylic acid is unique due to the presence of both an acetyl group and a carboxylic acid group on the fluorene core. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
特性
CAS番号 |
63715-82-2 |
|---|---|
分子式 |
C16H12O3 |
分子量 |
252.26 g/mol |
IUPAC名 |
7-acetyl-9H-fluorene-2-carboxylic acid |
InChI |
InChI=1S/C16H12O3/c1-9(17)10-2-4-14-12(6-10)8-13-7-11(16(18)19)3-5-15(13)14/h2-7H,8H2,1H3,(H,18,19) |
InChIキー |
QFSBWYHSSACZHK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


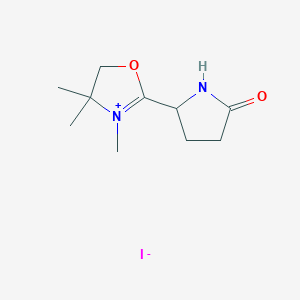
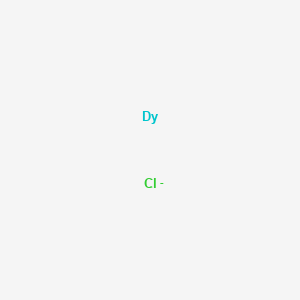
![1,1'-[(3,5-Di-tert-butylphenyl)azanediyl]di(butan-2-ol)](/img/structure/B14493119.png)
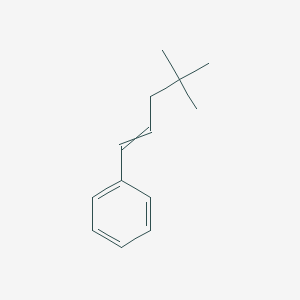
![9-(2,4,6-Trimethylphenyl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14493125.png)

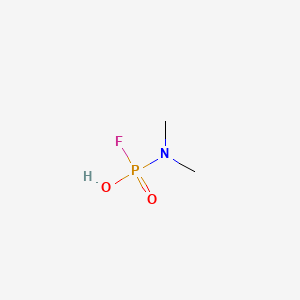
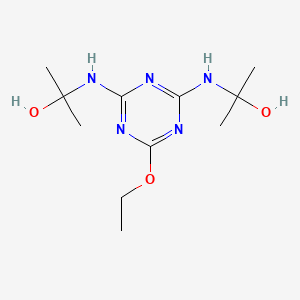
![N-[2-Oxo-1-(piperidin-1-yl)butyl]benzamide](/img/structure/B14493145.png)
![2-[3-(4-tert-Butylphenyl)butylidene]hydrazine-1-carbothioamide](/img/structure/B14493151.png)
